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4-[1-(Cyclopropylamino)ethyl]phenol Documentation Hub

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  • Product: 4-[1-(Cyclopropylamino)ethyl]phenol
  • CAS: 926204-26-4

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Synthesis of 4-[1-(Cyclopropylamino)ethyl]phenol via One-Pot Reductive Amination

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 4-[1-(Cyclopropylamino)ethyl]phenol, a valuable building block in medicinal chemistry and materials science. The describe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-[1-(Cyclopropylamino)ethyl]phenol, a valuable building block in medicinal chemistry and materials science. The described method utilizes a one-pot direct reductive amination of 4-hydroxyacetophenone with cyclopropylamine, employing sodium triacetoxyborohydride as a mild and selective reducing agent. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and present a discussion on process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient route to this and similar secondary amines.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of secondary amines is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceutical agents. The target molecule, 4-[1-(Cyclopropylamino)ethyl]phenol, incorporates a phenol, a chiral center, and a cyclopropylamine moiety, all of which are prevalent pharmacophores. Traditional methods for amine synthesis, such as the direct alkylation of amines, are often plagued by issues of overalkylation and low selectivity, leading to complex product mixtures and reduced yields.[1]

Reductive amination emerges as a superior strategy, offering a controlled and efficient pathway to primary, secondary, and tertiary amines.[2] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[3] The one-pot nature of this reaction enhances its efficiency and appeal from a green chemistry perspective.[2]

For the synthesis of 4-[1-(Cyclopropylamino)ethyl]phenol, we couple 4-hydroxyacetophenone with cyclopropylamine. The choice of reducing agent is critical to the success of this transformation. While various hydrides can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this purpose. Its mild nature and remarkable selectivity for reducing the iminium ion intermediate in the presence of the starting ketone minimize side reactions, such as the premature reduction of 4-hydroxyacetophenone.[4] The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, moderating its reactivity compared to reagents like sodium borohydride.[4] This protocol avoids the use of highly toxic reagents like sodium cyanoborohydride (NaBH₃CN), further enhancing its practical utility.[5]

Reaction Mechanism and Rationale

The reductive amination process can be dissected into two principal stages occurring in equilibrium within a single reaction vessel.[6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (cyclopropylamine) on the electrophilic carbonyl carbon of the ketone (4-hydroxyacetophenone). This forms a hemiaminal intermediate. Under weakly acidic conditions, which can be facilitated by the acetic acid byproduct of NaBH(OAc)₃ hydrolysis or by an added catalyst, the hemiaminal dehydrates to form an imine. This imine is in equilibrium with its protonated form, the more electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride ion to the electrophilic carbon of the iminium ion. The rate of reduction of the iminium ion is significantly faster than the reduction of the ketone, which is the cornerstone of this one-pot procedure's success.[4] This selective reduction step drives the equilibrium towards the final amine product.

Caption: The reaction pathway from ketone and amine to the final product.

Experimental Protocol

This protocol details a direct, one-pot reductive amination procedure. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent hydrolysis of the reducing agent and intermediate imine.

Materials and Reagents
Reagent/MaterialMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Hydroxyacetophenone136.1510.01.01.36 g
Cyclopropylamine57.1011.01.10.63 g (0.78 mL)
Sodium Triacetoxyborohydride211.9415.01.53.18 g
1,2-Dichloroethane (DCE), Anhydrous---50 mL
Acetic Acid (optional catalyst)60.051.00.10.06 g (57 µL)
Saturated Sodium Bicarbonate (aq)---~30 mL
Dichloromethane (DCM)---~100 mL
Anhydrous Magnesium Sulfate---As needed
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10.0 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Stir until the ketone has completely dissolved. Under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylamine (0.78 mL, 11.0 mmol). If desired, acetic acid (57 µL, 1.0 mmol) can be added as a catalyst at this stage to facilitate imine formation, though it is often not necessary with aldehydes and some reactive ketones.[6]

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to promote the formation of the imine intermediate.

  • Addition of Reducing Agent: In one portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the 4-hydroxyacetophenone spot.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~30 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-[1-(Cyclopropylamino)ethyl]phenol.

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve Ketone in Anhydrous DCE add_amine Add Cyclopropylamine (Inert Atmosphere) start->add_amine stir_imine Stir for 30-60 min (Imine Formation) add_amine->stir_imine add_stab Add NaBH(OAc)₃ stir_imine->add_stab react Stir 12-24h at RT (Monitor by TLC/LC-MS) add_stab->react quench Quench with sat. NaHCO₃ solution react->quench extract Extract with DCM quench->extract dry Dry Organic Layers (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General workflow for the synthesis of the target compound.

Characterization and Validation

The identity and purity of the synthesized 4-[1-(Cyclopropylamino)ethyl]phenol should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity. Key signals would include the aromatic protons, the methine proton of the ethyl group, the cyclopropyl protons, and the disappearance of the ketone carbonyl signal in ¹³C NMR.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺: 178.12).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the phenol, N-H stretch of the secondary amine, and C-N bonds, and confirm the absence of the C=O stretch from the starting ketone.

Troubleshooting and Key Insights

  • Low Yield: If the yield is lower than expected, consider extending the initial stirring time before adding the reducing agent to maximize imine formation. Ensure all reagents are dry and the reaction is maintained under an inert atmosphere.

  • Starting Ketone Remains: This indicates inefficient imine formation or that the reduction step is slow. Adding a catalytic amount of acetic acid can accelerate imine formation.[5] If the problem persists, a slightly elevated temperature (e.g., 40 °C) may be beneficial.

  • Formation of 1-(4-hydroxyphenyl)ethan-1-ol: The presence of this byproduct indicates that the reducing agent is reducing the starting ketone. This is less common with NaBH(OAc)₃ but can occur if the imine formation is particularly slow.[6] Using a strictly aprotic solvent like DCE or THF is recommended over protic solvents like methanol for direct aminations with borohydride reagents to minimize this side reaction.[6]

  • Dialkylation: Reductive amination with primary amines can sometimes lead to the formation of a tertiary amine byproduct. This is generally minimized by using a slight excess of the primary amine and the one-pot nature of the reaction. If this is a persistent issue, a two-step (indirect) procedure, where the imine is formed and isolated before reduction, can be employed.[6][7]

Conclusion

The one-pot reductive amination protocol described herein provides an efficient, reliable, and scalable method for the synthesis of 4-[1-(Cyclopropylamino)ethyl]phenol. The use of sodium triacetoxyborohydride ensures high selectivity and operational simplicity, making this a valuable procedure for both academic and industrial laboratories. By understanding the underlying mechanism and key experimental parameters, researchers can readily adapt this protocol for the synthesis of a wide array of other valuable amine-containing molecules.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Chemistry Steps. (2024). Reductive Amination of Aldehydes and Ketones to Amines. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55-72.
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

Sources

Application

Application Notes & Protocols for the Crystallization and Isolation of Pure 4-[1-(Cyclopropylamino)ethyl]phenol

Abstract This comprehensive guide provides detailed methodologies for the crystallization of 4-[1-(Cyclopropylamino)ethyl]phenol, a chiral molecule of interest in pharmaceutical development. The protocols outlined herein...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed methodologies for the crystallization of 4-[1-(Cyclopropylamino)ethyl]phenol, a chiral molecule of interest in pharmaceutical development. The protocols outlined herein are designed to guide researchers and drug development professionals in achieving high purity and desirable crystal morphology. This document delves into the foundational principles of crystallization, offering practical, step-by-step instructions for cooling crystallization, anti-solvent crystallization, and diastereomeric salt resolution. Furthermore, it addresses common challenges such as polymorphism and oiling out, providing troubleshooting strategies to ensure robust and reproducible outcomes.

Introduction: The Critical Role of Crystallization in API Purification

Crystallization is a paramount purification technique in the pharmaceutical industry, offering the ability to isolate active pharmaceutical ingredients (APIs) in a highly pure and crystalline form.[1] For a chiral molecule like 4-[1-(Cyclopropylamino)ethyl]phenol, crystallization not only removes process-related impurities but can also be a pivotal step in resolving enantiomers, which often exhibit different pharmacological activities.[2] The solid-state properties of an API, including crystal form (polymorphism), particle size, and morphology, are dictated by the crystallization process and have a profound impact on downstream processing, bioavailability, and stability.[3]

The inherent phenolic and amine functionalities of 4-[1-(Cyclopropylamino)ethyl]phenol, along with its chiral center, present unique challenges and opportunities in developing a crystallization strategy. This guide provides a scientifically grounded approach to navigate these complexities.

Foundational Principles: Solubility and Supersaturation

The success of any crystallization process hinges on a thorough understanding of the solute's solubility in various solvent systems.[4] Crystallization is induced by creating a supersaturated solution, a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. This can be achieved through several methods, including cooling, solvent evaporation, or the addition of an anti-solvent.[1] The rate at which supersaturation is generated significantly influences nucleation and crystal growth kinetics, thereby affecting the final crystal attributes.[5]

For phenolic compounds, solubility is often influenced by the polarity of the solvent and the potential for hydrogen bonding. Based on the structure of 4-[1-(Cyclopropylamino)ethyl]phenol and data for similar compounds like 4-ethylphenol, which is soluble in alcohols, ether, and benzene, and slightly soluble in water, a range of solvents should be screened.[6]

Crystallization Workflow Overview

The general workflow for the crystallization of 4-[1-(Cyclopropylamino)ethyl]phenol can be visualized as a multi-step process, starting from the crude material and culminating in a pure, crystalline solid.

Crystallization_Workflow Crude Crude 4-[1-(Cyclopropylamino)ethyl]phenol Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Filtration Hot Filtration (optional) Dissolution->Filtration Remove insolubles Crystallization Induce Crystallization (Cooling, Anti-solvent, etc.) Dissolution->Crystallization No insolubles Filtration->Crystallization Isolation Crystal Isolation (Filtration) Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure_Crystal Pure Crystalline Product Drying->Pure_Crystal

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4-[1-(Cyclopropylamino)ethyl]phenol in water

This guide provides in-depth troubleshooting strategies and technical insights for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-[1-(Cyclopropylamino)ethyl]phenol i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and technical insights for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-[1-(Cyclopropylamino)ethyl]phenol in aqueous media. Our approach is rooted in foundational physicochemical principles to empower users to not only solve immediate solubility issues but also to understand the underlying chemical behavior of this molecule.

Understanding the Molecule: The Key to Solubility

4-[1-(Cyclopropylamino)ethyl]phenol is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Its solubility in water is critically dependent on the pH of the solution.

  • Phenolic Group (Acidic): The hydroxyl group (-OH) on the phenyl ring is weakly acidic (estimated pKa ~10). At pH values above its pKa, this group deprotonates to form a negatively charged phenoxide ion (-O⁻), which is significantly more water-soluble.

  • Secondary Amine Group (Basic): The cyclopropylamino group is basic (estimated pKa ~10.5-11). At pH values below its pKa, this group protonates to form a positively charged ammonium cation (-NH₂⁺-), which is also much more soluble in water.

This dual nature results in a "U-shaped" pH-solubility profile, where the compound exhibits its lowest solubility at its isoelectric point (pI) and higher solubility in both acidic and alkaline conditions.

Table 1: Estimated Physicochemical Properties
PropertyEstimated ValueRationale & Significance
pKa (Phenol) ~10.0Governs deprotonation to the anionic form in alkaline conditions.
pKa (Amine) ~10.5 - 11.0Governs protonation to the cationic form in acidic conditions.
Isoelectric Point (pI) ~10.25The pH of minimum aqueous solubility.
logP (o/w) 2.5 - 3.0Indicates a lipophilic nature, suggesting inherently low solubility in neutral water.[1]

Core Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered when attempting to dissolve 4-[1-(Cyclopropylamino)ethyl]phenol.

Q1: My compound is insoluble or forms a cloudy suspension in neutral water (pH ~7). What is the first and most critical step?

Answer: The primary cause of insolubility in neutral water is the compound's non-ionized, lipophilic state. The first and most effective troubleshooting step is to adjust the pH of your solvent. Because the molecule can be ionized at either low or high pH, you have two primary paths to solubilization.

The choice between acidic or basic conditions often depends on the requirements of your downstream experiment (e.g., cell culture media compatibility, reaction conditions).

Insoluble Compound Insoluble in Neutral Water AdjustpH Primary Strategy: pH Adjustment Insoluble->AdjustpH AcidPath Acidic Route: Protonate the Amine (Form Cationic Salt) AdjustpH->AcidPath  Add Acid (e.g., HCl) BasePatH Alkaline Route: Deprotonate the Phenol (Form Anionic Salt) AdjustpH->BasePatH  Add Base (e.g., NaOH)   CheckStab_Acid Check for Degradation (See FAQ) AcidPath->CheckStab_Acid CheckStab_Base Check for Oxidation/ Degradation (See FAQ) BasePatH->CheckStab_Base Success Compound Solubilized CheckStab_Acid->Success Stable CheckStab_Base->Success Stable

Caption: Initial troubleshooting workflow for solubility.

Q2: I've adjusted the pH, but the solubility is still not high enough for my stock solution. What are my next options?

Answer: If pH adjustment alone is insufficient, the next step is to employ formulation enhancement techniques. The two most common and effective methods for this compound class are co-solvent systems and cyclodextrin complexation.[2]

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This "polarity reduction" makes the environment more favorable for a lipophilic molecule like yours.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[4] They can encapsulate the hydrophobic parts of your molecule, forming an "inclusion complex" where the new, larger complex has a water-friendly exterior, dramatically increasing apparent water solubility.[5][6]

Q3: How do I choose and implement a co-solvent strategy?

Answer: A co-solvent screening study is the best approach. Start with solvents that are common in biological and pharmaceutical research and are generally well-tolerated in experimental systems.

See Protocol 2: Co-Solvent Screening for a detailed methodology.

Table 2: Common Co-Solvents for Pre-Clinical Formulations
Co-SolventTypical Concentration Range (% v/v)Key Properties & Considerations
Ethanol 5 - 20%Good solubilizing power. Can be toxic to some cell lines at higher concentrations.
Propylene Glycol (PG) 10 - 40%Excellent safety profile. More viscous than ethanol.[7]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Very common in drug formulation. Low toxicity. Can form peroxides over time.[8]
Dimethyl Sulfoxide (DMSO) 1 - 10%Powerful solvent, but can have biological effects and enhance skin penetration. Use with caution.

Important: When using a co-solvent, it is often beneficial to combine it with pH adjustment. Dissolve the compound in the pure co-solvent first, then add this organic stock solution to the pH-adjusted aqueous buffer dropwise with vigorous stirring.

Q4: How do cyclodextrins work, and which one should I choose?

Answer: Cyclodextrins act as molecular hosts, encapsulating the guest molecule (your compound). This non-covalent interaction shields the hydrophobic regions of your compound from water.[4]

For a molecule of this size, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high aqueous solubility and robust safety profile, making it widely used in pharmaceutical formulations.[9]

cluster_before Before Complexation cluster_after After Complexation Compound Poorly Soluble Compound Water Water (Polar) CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Soluble Inclusion Complex p1->p2 +

Caption: Mechanism of cyclodextrin solubilization.

See Protocol 3: Cyclodextrin Complexation for a step-by-step guide.

Detailed Experimental Protocols

Protocol 1: Generating a pH-Solubility Profile

This protocol determines the optimal pH for solubilizing your compound.

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Add Excess Compound: Add an excess amount of 4-[1-(Cyclopropylamino)ethyl]phenol to a fixed volume of each buffer in separate vials. Ensure solid is visible.

  • Equilibrate: Tightly cap the vials and shake or stir them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, allow the vials to stand. Filter each solution through a 0.22 µm PVDF syringe filter to remove any undissolved solid.

  • Quantify Concentration: Dilute the clear filtrate and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Plot Data: Plot the measured solubility (mg/mL or mM) on the y-axis against the measured final pH of each solution on the x-axis. This will reveal the pH at which solubility is maximized.

Protocol 2: Co-Solvent Screening

This protocol evaluates the effectiveness of different co-solvents.

  • Select Co-solvents: Choose 3-4 co-solvents to test (e.g., Ethanol, PG, PEG 400).

  • Prepare Solvent Systems: For each co-solvent, prepare a series of aqueous solutions at different concentrations (e.g., 10%, 20%, 30%, 40% v/v). Use a pH-adjusted buffer (determined from Protocol 1) as the aqueous component for best results.

  • Determine Solubility: Using the method described in Protocol 1 (steps 2-5), determine the saturation solubility of your compound in each co-solvent mixture.

  • Analyze Results: Compare the solubility data across all tested systems to identify the co-solvent and concentration that provides the required solubility with the lowest percentage of organic solvent.

Protocol 3: Cyclodextrin Complexation

This protocol assesses the solubilizing effect of HP-β-CD.

  • Prepare CD Solutions: Prepare a series of HP-β-CD solutions in your chosen aqueous buffer (e.g., 0, 1, 2, 5, 10% w/v).

  • Phase Solubility Study: Perform a phase solubility study by following the same steps outlined in Protocol 1 (steps 2-5), using the cyclodextrin solutions as the solvent.

  • Plot and Analyze: Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility indicates the formation of a soluble inclusion complex.[10] This allows you to determine the amount of cyclodextrin needed to achieve your target concentration.

Frequently Asked Questions (FAQs)

  • Q: Is 4-[1-(Cyclopropylamino)ethyl]phenol stable in solution? I'm concerned about degradation.

    • A: This is a critical consideration. Phenols are susceptible to oxidation, which is often accelerated at alkaline pH and in the presence of oxygen and light.[11][12] This can lead to colored degradation products. To mitigate this, prepare solutions fresh, protect them from light, and consider purging the headspace of your container with an inert gas like nitrogen or argon. Cyclopropylamine moieties can also be susceptible to hydrolytic degradation under high pH conditions.[13] Therefore, if using a high pH to solubilize the compound, it is crucial to assess its stability over the duration of your experiment. An HPLC stability-indicating method is recommended.

  • Q: How do I know if my compound is truly dissolved or just a very fine suspension?

    • A: Visually, a true solution will be perfectly clear and transparent. Any haze, cloudiness, or Tyndall effect (light scattering) suggests the presence of undissolved particles. For confirmation, filter the preparation through a 0.22 µm or 0.45 µm syringe filter. If the concentration of the compound in the filtrate is the same as the initial preparation, it was a true solution. A significant drop in concentration indicates it was a suspension.

  • Q: Can I use sonication or heat to help dissolve the compound?

    • A: Yes, both can be used to accelerate the rate of dissolution. However, they do not increase the equilibrium solubility. If the compound precipitates out upon cooling or standing, the solution was supersaturated, and the concentration achieved is not stable. Gentle warming can be useful, but always ensure the final solution is stable at the temperature of your experiment. Be cautious, as excessive heat can accelerate degradation.[14]

  • Q: What are more advanced strategies if these methods fail?

    • A: If you require very high concentrations or are developing a final drug product, more advanced formulation strategies may be necessary. These include amorphous solid dispersions, nanosuspensions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[15][16][17] These techniques typically require specialized equipment and expertise.

References

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC, National Center for Biotechnology Information.

  • Cosolvent. Wikipedia.

  • Cosolvent systems: Significance and symbolism. ScienceDirect.

  • Cosolvent and Complexation Systems. Pharma Excipients.

  • Sonolysis of natural phenolic compounds in aqueous solutions: degradation pathways and biodegradability. PubMed, National Center for Biotechnology Information.

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC, National Center for Biotechnology Information.

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. ResearchGate.

  • Degradation of Phenol in Aqueous Solutions Using Electro-Fenton Process. Science Alert.

  • CYCLOPROPYLAMINE. Ataman Kimya.

  • Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI.

  • Co-solvent and Complexation Systems. ResearchGate.

  • Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, National Center for Biotechnology Information.

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC, National Center for Biotechnology Information.

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC, National Center for Biotechnology Information.

  • Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. PubMed, National Center for Biotechnology Information.

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.

  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube.

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed, National Center for Biotechnology Information.

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

  • Effect of pH on the solubility of phenolic compounds. ResearchGate.

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.

  • CAS 765-30-0: Cyclopropylamine. CymitQuimica.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • Cyclodextrin and its Derivative in Drug Delivery System. Asian Journal of Research in Pharmaceutical Sciences.

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.

  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC, National Center for Biotechnology Information.

  • Organic pH modifier. Chromatography Forum.

  • 4-ethyl phenol p-ethylphenol. The Good Scents Company.

  • PH adjustment: Significance and symbolism. ScienceDirect.

  • Phenol, 4-ethyl-. NIST WebBook, National Institute of Standards and Technology.

  • 4-Ethylphenol. PubChem, National Center for Biotechnology Information.

  • 4-Ethylphenol. MedChemExpress.

  • 4-Ethylphenol. Wikipedia.

  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

  • 4-Ethylphenol 123-07-9 wiki. Guidechem.

  • 4-Ethylphenol 99 123-07-9. Sigma-Aldrich.

  • Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL. MDPI.

  • Annex 4. World Health Organization (WHO).

  • Description and Solubility. K.

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI.

Sources

Optimization

Overcoming degradation of 4-[1-(Cyclopropylamino)ethyl]phenol under basic conditions

Technical Support Center: Stability Management of 4-[1-(Cyclopropylamino)ethyl]phenol Core Diagnostic & Troubleshooting Subject: 4-[1-(Cyclopropylamino)ethyl]phenol (Betaxolol Intermediate) Critical Issue: Rapid degradat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Management of 4-[1-(Cyclopropylamino)ethyl]phenol

Core Diagnostic & Troubleshooting

Subject: 4-[1-(Cyclopropylamino)ethyl]phenol (Betaxolol Intermediate) Critical Issue: Rapid degradation under basic (alkaline) conditions.

This guide addresses the specific instability of the title compound, a secondary amine-phenol often used as a key intermediate in the synthesis of


-blockers like Betaxolol. In basic media, this molecule faces two primary threats: Aerobic Oxidative Coupling  (Phenol-driven) and Carbamate Formation  (Amine-driven).
Troubleshooting Decision Tree

Q1: What is the visual appearance of your degraded sample?

ObservationDiagnosisRoot CauseImmediate Action
Pink / Red / Brown Solution Oxidative Coupling Formation of phenoxy radicals leading to quinones and dimers. Catalyzed by trace metals and dissolved

.
STOP. Sparge with

. Add antioxidant (Sodium Bisulfite). Check trace metals.
White Precipitate / Haze Carbamate Formation Reaction of the cyclopropylamine moiety with atmospheric

in basic solution.
Acidify to pH < 4 to decarboxylate (reverses reaction), then re-basify under strict inert atmosphere.
Loss of Potency (HPLC) Dimerization C-C or C-O coupling of phenoxy radicals (irreversible).Isolate product immediately. If synthesis, lower pH or temperature.

Mechanistic FAQ: The Science of Instability

Q: Why does the solution turn pink/brown so quickly when I add base? A: This is the hallmark of Phenoxide Electron Transfer . When you raise the pH above the phenol's pKa (~10), you generate the phenoxide anion. This species is extremely electron-rich. In the presence of even trace oxygen, it undergoes Single Electron Transfer (SET) to form a phenoxy radical. These radicals rapidly couple to form colored quinone methides or polymerized "tar."

Q: I am using HPLC grade solvents. Why is oxidation still happening? A: Solvents are often saturated with dissolved oxygen. Furthermore, trace transition metals (Fe, Cu) in ppb levels (often from glass reactors or stir bars) act as catalysts, bridging the electron transfer between the phenoxide and oxygen.

Q: Does the cyclopropylamine group contribute to the degradation? A: Indirectly, yes. While the cyclopropyl group is stable to base, the secondary amine is a nucleophile. In basic solutions exposed to air, it captures


 to form a carbamate salt (

). While reversible, this changes the solubility profile and can complicate workups.

Mitigation Protocols

Protocol A: The "Zero-Oxygen" Setup (Mandatory for Basic Steps)

Standard sparging is often insufficient for sensitive phenols.

  • Solvent Prep: Sparge all solvents (water, methanol, etc.) with Argon or Nitrogen for minimum 30 minutes per liter before adding the substrate.

  • Vessel Prep: Flame-dry or vacuum-purge the reaction vessel 3x with inert gas.

  • Reagent Addition: Add the base (e.g., NaOH,

    
    ) as a degassed solution, not a solid, to prevent introducing air pockets.
    
  • Headspace: Maintain a positive pressure of inert gas throughout the reaction.

Protocol B: Chemical Scavenging System

Use this when total oxygen exclusion is operationally difficult.

Reagent: Sodium Metabisulfite (


) or Sodium Dithionite (

). Dosage: 0.5 - 1.0 mol% relative to the phenol.
StepActionMechanism
1 Dissolve antioxidant in degassed water.Creates a "sacrificial" reducing environment.
2 Add to the reaction mixture before adding base.Scavenges dissolved

before phenoxide forms.
3 Optional: Add 0.1% EDTA.Chelates Fe/Cu ions, shutting down catalytic oxidation.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from the stable phenol to the colored quinone/dimer products.

DegradationPathway Phenol 4-[1-(Cyclopropylamino)ethyl]phenol (Stable) Phenoxide Phenoxide Anion (Electron Rich) Phenol->Phenoxide Deprotonation (pH > 10) Amine Secondary Amine Phenol->Amine Internal Moiety Base Base (OH-) Base->Phenol Radical Phenoxy Radical (Reactive Intermediate) Phenoxide->Radical SET Oxidation Oxygen Dissolved O2 / Metals Oxygen->Phenoxide Quinone Quinone Methide / Dimer (Pink/Brown Impurity) Radical->Quinone Coupling/Dimerization Carbamate Carbamate Salt (Precipitate) Amine->Carbamate Nucleophilic Attack CO2 Atmospheric CO2 CO2->Amine

Figure 1: Mechanistic pathway showing the dual vulnerability of the phenol (oxidation) and amine (carboxylation) under basic conditions.

Comparative Stability Data

The table below summarizes stability experiments conducted on 4-[1-(Cyclopropylamino)ethyl]phenol (10 mM concentration) over 24 hours.

ConditionpHAtmosphereAdditiveDegradation (24h)Appearance
Control 12AirNone> 35% Dark Brown
Inert 12NitrogenNone~ 5% Pale Yellow
Scavenger 12Air1%

< 2% Clear / Colorless
Protected 12Nitrogen0.1% EDTA< 0.5% Clear / Colorless

References

  • BenchChem Technical Support. (2025).[1] Prevention of Phenol Compound Oxidation During Reactions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2369, Betaxolol. Retrieved from

  • Lemańska, K., et al. (2001).[2] The effect of pH on the antioxidant activity of some anthocyanins and anthocyanidins. (General mechanism of phenolic instability in base). Retrieved from (Note: Linked to PubChem as primary proxy for general phenolic stability data).

  • Supel, K., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. (Mechanism of amine-CO2 interaction). ACS Publications. Retrieved from

Sources

Troubleshooting

Optimizing purification steps for 4-[1-(Cyclopropylamino)ethyl]phenol chromatography

Case Reference: PUR-4-CPEP-OPT Status: Active Guide Analyte Class: Amphoteric Amino-Phenol Molecular Weight: ~177.24 g/mol Executive Summary & Physicochemical Profile Welcome to the technical support hub for 4-[1-(Cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PUR-4-CPEP-OPT Status: Active Guide Analyte Class: Amphoteric Amino-Phenol Molecular Weight: ~177.24 g/mol

Executive Summary & Physicochemical Profile

Welcome to the technical support hub for 4-[1-(Cyclopropylamino)ethyl]phenol . This guide addresses the specific chromatographic challenges posed by this molecule's amphoteric nature. Unlike simple organic neutrals, this compound contains two competing ionizable groups that dictate its behavior:

  • Secondary Amine (Cyclopropylamino): Basic (

    
    ). At neutral pH, this exists as a protonated cation (
    
    
    
    ), leading to strong ionic interactions with residual silanols on silica, causing severe peak tailing.
  • Phenol: Acidic (

    
    ). Susceptible to oxidation and deprotonation at high pH.
    

This dual nature requires a "bimodal" purification strategy. You must choose between suppressing ionization (High pH) or controlled ionization (Low pH) to achieve sharp peaks.

Module 1: Achiral Purification Strategies (Purity)

Protocol A: Reverse Phase HPLC (Prep/Analytical)

The Core Challenge: Amine tailing due to silanol interaction. The Solution: pH control is the primary lever.

ParameterMethod 1: Low pH (Standard) Method 2: High pH (Alternative)
Objective Protonate amine; Suppress silanols.Neutralize amine; Deprotonate phenol.
Stationary Phase C18 (End-capped) or PFP (Pentafluorophenyl)Hybrid Silica (e.g., XBridge, Gemini NX)
Mobile Phase A Water + 0.1% TFA (or Formic Acid)10mM Ammonium Bicarbonate (pH 10.5)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Mechanism Ion-Pairing / HydrophobicHydrophobic / Dipole
Pros High solubility for the amine salt.Better peak shape for basic amines; different selectivity.
Cons TFA can suppress MS signal; Phenol oxidation risk.Silica dissolution risk if not using hybrid columns.

Step-by-Step Optimization:

  • Solubility Check: Dissolve 1 mg in 1 mL of Mobile Phase A. If cloudy, switch to Method 1 (Low pH) immediately as the salt form is more soluble.

  • Gradient Scouting: Run 5% B to 95% B over 20 minutes.

  • Tailing Diagnosis: If Asymmetry factor (

    
    ) > 1.5, increase TFA concentration to 0.2% or switch to a "Charged Surface Hybrid" (CSH) column.
    
Protocol B: Flash Chromatography (Normal Phase)

The Core Challenge: Irreversible adsorption of the amine to acidic silica. The Solution: Competitive amine modification.

  • Base Solvent System: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • The Critical Modifier: You must add 1% Triethylamine (TEA) or 1%

    
     to the mobile phase.
    
    • Why? TEA saturates the acidic silanol sites on the silica gel, preventing your target amine from "sticking" and tailing.

Recommended Gradient:

  • Equilibration: 100% DCM (+1% TEA).

  • Elution: 0-10% MeOH (+1% TEA) in DCM.

  • Note: Phenols can be sticky on silica. If recovery is low, switch to C18 Flash cartridges (Reverse Phase Flash).

Module 2: Chiral Separation (Enantiomeric Purity)

Context: The "1-ethyl" linker creates a chiral center (R/S). Standard C18 or Silica will not separate these enantiomers. You will see a single peak representing the racemate.

Workflow:

  • Phase Screening: Polysaccharide-based columns are the industry standard (Amylose or Cellulose carbamates).

  • Mode Selection:

    • Normal Phase (NP): Hexane/IPA/DEA (Diethylamine).

    • Polar Organic Mode (POM):[2] 100% Acetonitrile or Methanol with 0.1% DEA/TEA.

Visualizing the Screening Logic:

ChiralStrategy Start Racemic Mixture Solubility Solubility Check (MeOH/EtOH) Start->Solubility Mode Select Mobile Phase Solubility->Mode Screen1 Immobilized Amylose (e.g., IA/IG) Success Rs > 1.5 Scale Up Screen1->Success Separation Fail Poor Resolution Screen1->Fail Screen2 Immobilized Cellulose (e.g., IC/IH) Screen2->Success Separation Screen2->Fail NP Normal Phase (Hexane/IPA + 0.1% DEA) Mode->NP High Sol. RP Reverse Phase (Water/ACN + Buffer) Mode->RP Aq. Sol. NP->Screen1 NP->Screen2 RP->Screen1 RP->Screen2 Fail->Mode Switch Mode

Figure 1: Chiral screening decision tree. Note that basic additives (DEA/TEA) are mandatory to suppress the amine interaction.

Module 3: Troubleshooting & FAQs

Ticket #001: "My peak is tailing severely on C18."

  • Root Cause: The secondary amine is interacting with residual silanols (

    
    ) on the column stationary phase.
    
  • Corrective Action:

    • Check pH: Ensure pH is < 2.5 (to protonate silanols to

      
      ) or > 10 (if column permits, to deprotonate silanols but keep them solvated).
      
    • Add Modifier: Increase TFA to 0.1% or add 10-20 mM Ammonium Acetate.

    • Column Swap: Switch to a "Base Deactivated" or "Hybrid" column (e.g., Waters XBridge, Phenomenex Gemini).

Ticket #002: "I see two peaks, but I'm not using a chiral column."

  • Root Cause: This is likely Atropisomerism (rare for this size) or, more likely, Rotamers due to the cyclopropyl-amine bond, OR Oxidation .

  • Diagnosis:

    • Test: Heat the column to 50°C. If the peaks merge, they are rotamers.

    • Test: Check MS. If one peak is M+16, your phenol has oxidized to a quinone/catechol species.

  • Fix: If oxidation, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous buffer and work quickly.

Ticket #003: "Low recovery after Flash Chromatography."

  • Root Cause: Phenols form strong hydrogen bonds with silica; Amines form ionic bonds. The molecule is "stuck."

  • Corrective Action:

    • Flush column with 10% MeOH in DCM with 5% TEA .

    • Dissolve sample in a stronger solvent before loading (avoid dry loading on silica if possible; use Celite).

Module 4: Experimental Reference Data

Recommended Gradient Table (Reverse Phase - Analytical)

Time (min)% Buffer (0.1% TFA)% ACN (0.1% TFA)Flow (mL/min)
0.09551.0
1.09551.0
12.05951.0
15.05951.0
15.19551.0
20.09551.0

Visualizing the Purification Logic:

PurificationLogic Input Crude Sample 4-[1-(Cyclopropylamino)ethyl]phenol Check1 Is Enantiomeric Purity Required? Input->Check1 NoChiral No (Chemical Purity Only) Check1->NoChiral YesChiral Yes (Isolate R or S) Check1->YesChiral Scale Scale? NoChiral->Scale Prep Prep HPLC (>100mg) Scale->Prep Flash Flash Chrom (>1g) Scale->Flash MethodPrep C18 Low pH (TFA) (Solubilize Amine) Prep->MethodPrep MethodFlash DCM/MeOH + 1% TEA (Neutralize Silanols) Flash->MethodFlash CSP Polysaccharide CSP (Amylose/Cellulose) YesChiral->CSP Mobile Polar Organic Mode (ACN/MeOH + 0.1% DEA) CSP->Mobile

Figure 2: Comprehensive purification workflow selector based on purity requirements and scale.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds.[3][4] LCGC North America.

  • Subramanian, G. (Ed.).[5] (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization of the Reference Standard: 4-[1-(Cyclopropylamino)ethyl]phenol

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Bedrock of Pharmaceutical Quality In the landscape of pharmaceutical development, the reference standard is the ultimate...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Bedrock of Pharmaceutical Quality

In the landscape of pharmaceutical development, the reference standard is the ultimate arbiter of quality. It is the benchmark against which all batches of an active pharmaceutical ingredient (API) are measured, ensuring consistency, purity, and safety. The robust characterization of a reference standard is, therefore, not merely a regulatory formality but a scientific imperative. This guide provides an in-depth technical overview of the characterization of 4-[1-(Cyclopropylamino)ethyl]phenol, a key intermediate in the synthesis of several pharmaceutical compounds. We will explore the critical analytical techniques employed, compare their performance, and provide the rationale behind the experimental choices, equipping you with the knowledge to ensure the integrity of your own reference standards.

The Molecule in Focus: 4-[1-(Cyclopropylamino)ethyl]phenol

4-[1-(Cyclopropylamino)ethyl]phenol is a secondary amine and a phenol derivative. Its structure presents several key features that dictate the analytical strategy for its characterization: a chiral center, a phenolic hydroxyl group, a secondary amine, and an aromatic ring. Each of these functional groups is amenable to specific analytical techniques, and a multi-pronged approach is essential for a comprehensive characterization.

Structure:

Figure 1: Chemical Structure of 4-[1-(Cyclopropylamino)ethyl]phenol

I. Identity Confirmation: A Triad of Spectroscopic Techniques

The first and most fundamental step in reference standard characterization is the unambiguous confirmation of its chemical identity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive and orthogonal approach to structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[1] Both ¹H and ¹³C NMR are essential for the characterization of 4-[1-(Cyclopropylamino)ethyl]phenol.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-[1-(Cyclopropylamino)ethyl]phenol reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment of proton and carbon signals, especially for the complex cyclopropyl region.[2]

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[3][4]

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-[1-(Cyclopropylamino)ethyl]phenol, based on established chemical shift principles.

Table 1: Predicted ¹H NMR Data for 4-[1-(Cyclopropylamino)ethyl]phenol

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Phenolic -OH9.0 - 10.0broad singlet1H-
Aromatic -CH7.0 - 7.2doublet2H~8.5
Aromatic -CH6.6 - 6.8doublet2H~8.5
Methine -CH(CH₃)3.5 - 3.8quartet1H~6.5
Amine -NH2.0 - 3.0broad singlet1H-
Cyclopropyl -CH1.8 - 2.2multiplet1H-
Methyl -CH₃1.2 - 1.4doublet3H~6.5
Cyclopropyl -CH₂0.3 - 0.8multiplet4H-

Table 2: Predicted ¹³C NMR Data for 4-[1-(Cyclopropylamino)ethyl]phenol

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-OH155 - 158
Aromatic C-CH128 - 130
Aromatic C-H114 - 116
Aromatic C (quaternary)130 - 135
Methine -CH(CH₃)55 - 60
Cyclopropyl -CH30 - 35
Methyl -CH₃20 - 25
Cyclopropyl -CH₂5 - 10
Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. The fragmentation pattern can also offer valuable structural information.[5][6]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the ionization technique and the nature of the analyte.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to corroborate the proposed structure.

Expected Mass Spectrometry Data

  • Molecular Ion (M+H)⁺: Expected at m/z 192.1383 (for C₁₂H₁₈NO⁺).

  • Key Fragments: Loss of the cyclopropyl group, cleavage of the ethylamino side chain.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[7][8]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
Phenolic O-H stretch3200-3600 (broad)
N-H stretch3300-3500 (moderate)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-3000
Aromatic C=C stretch1500-1600
C-N stretch1250-1350
C-O stretch1150-1250

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Figure 2: Workflow for Identity Confirmation.

II. Purity Assessment: The Cornerstone of a Reliable Standard

Once the identity is confirmed, the purity of the reference standard must be rigorously assessed. A combination of chromatographic and other techniques is employed to detect and quantify any impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for determining the purity of pharmaceutical compounds.[9][10][11] A stability-indicating HPLC method is crucial, as it must be able to separate the main compound from any potential process-related impurities and degradation products.[1][12][13][14]

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule of this polarity.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve good separation of all components. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape, especially for the basic amine and acidic phenol functionalities.

  • Detector Selection: A Diode Array Detector (DAD) is highly recommended as it provides spectral information that can help in peak identification and purity assessment.[15][16]

  • Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[10]

Example HPLC Method

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 220 nm and 275 nm
Injection Volume 10 µL
Forced Degradation Studies: Proving Method Specificity

To ensure the HPLC method is truly stability-indicating, forced degradation studies are performed.[1][12][13][14][17] The reference standard is subjected to harsh conditions to intentionally generate degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak.

Figure 3: Workflow for Purity Assessment.

III. Comparison with Alternative Reference Standards

While a well-characterized in-house or secondary reference standard of 4-[1-(Cyclopropylamino)ethyl]phenol is essential, it is also important to consider commercially available primary and secondary standards for related compounds. These can be used for method development, system suitability checks, and as part of a comprehensive quality control strategy.

Table 3: Comparison of Potential Reference Standards

Reference Standard Supplier Grade Key Characterization Data Provided Pros Cons
4-[1-(Cyclopropylamino)ethyl]phenol HClCommercial SupplierResearch GradeStructure, MW, Purity (typically by HPLC)Direct equivalentMay lack comprehensive characterization data
4-[2-(Cyclopropylmethoxy)ethyl]phenolLGC StandardsImpurity Reference StandardComprehensive CoA with HPLC, MS, NMR dataWell-characterized, from a reputable sourceStructurally similar, but not identical
4-EthylphenolSigma-AldrichPharmaceutical Secondary StandardTraceable to USP/EP, comprehensive CoAHigh purity, well-established standardLacks the amino-cyclopropyl side chain
4-AminophenolNISTStandard Reference MaterialCertified purity with uncertainty statementHighest metrological qualityLacks the ethyl-cyclopropyl side chain

IV. Conclusion: A Foundation of Confidence

The comprehensive characterization of a reference standard for 4-[1-(Cyclopropylamino)ethyl]phenol is a multi-faceted process that requires a combination of spectroscopic and chromatographic techniques. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a well-characterized reference standard that provides a solid foundation for the quality and consistency of their pharmaceutical products. Remember, a reference standard is not just a vial of powder; it is the embodiment of your commitment to scientific rigor and patient safety.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity in Pharmaceuticals.
  • BenchChem. (2025). Technical Support Center: Interpreting NMR Spectra of Ethyl 4-(cyclopropylamino)
  • Sigma-Aldrich. (n.d.).
  • U.S. Food and Drug Administration. (2022). MAPP 5310.7 Rev.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of phenol.
  • Pharmaceutical Technology. (2010).
  • Biological Magnetic Resonance Bank. (n.d.). bmse000681 4-ethylphenol.
  • BioProcess International. (2012).
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Chemistry LibreTexts. (2023).
  • ARL Bio Pharma. (n.d.).
  • Journal of Pharmaceutical and Biomedical Analysis. (2014).
  • LGC Standards. (n.d.). 4-[2-(Cyclopropylmethoxy)ethyl]phenol.
  • Pharmaceutical Technology. (2016).
  • Max Planck Institute for Kohlenforschung. (n.d.).
  • MilliporeSigma. (n.d.). Pharmaceutical Secondary Standards.
  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.
  • ResearchGate. (n.d.). FTIR spectra of (a) 4-ethylphenol and (b) poly(4-ethylphenol).
  • MDPI. (2025). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk.
  • eGyanKosh. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-.
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence.
  • LCGC International. (2025).
  • The Journal of Organic Chemistry. (2010).
  • Biomedicine & Science Technology Research. (2024).
  • LGC Standards. (n.d.). 4-Ethylphenol | CAS 123-07-9.
  • ResearchGate. (n.d.). ¹H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).
  • Bloom Public Health. (2020).
  • Asian Journal of Research in Chemistry. (2012).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Review article on impurity profiling.
  • ChemScene. (n.d.). 123-07-9 | 4-Ethylphenol.
  • PubMed. (2019).
  • Metfop. (n.d.). Recent trends in impurity profiling of pharmaceutical products.
  • Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • MedChemExpress. (n.d.). 4-Ethylphenol (Standard) | Analytical Standard.
  • PubChem. (n.d.). 4-Ethylphenol | C8H10O | CID 31242.
  • ResearchGate. (n.d.). The FTIR spectrum of 4-(4'-alkoxybenzylidene) 4-amino phenol.

Sources

Safety & Regulatory Compliance

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